molecular formula C7H13NO B6171649 (5S)-3,3,5-trimethylpyrrolidin-2-one CAS No. 163756-83-0

(5S)-3,3,5-trimethylpyrrolidin-2-one

Cat. No.: B6171649
CAS No.: 163756-83-0
M. Wt: 127.2
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Description

The Importance of Chiral Organic Compounds in Chemical Synthesis and Biological Sciences

Chirality is a fundamental property of molecules that has profound implications in both chemical synthesis and the biological sciences. studysmarter.co.uk Chiral molecules, or enantiomers, possess the same chemical formula and connectivity but differ in the spatial arrangement of their atoms, much like a person's left and right hands. studysmarter.co.uk This seemingly subtle difference can lead to dramatically different biological activities. libretexts.orgpharmabiz.com

In the realm of medicine, the chirality of a drug can be the difference between a therapeutic effect and a toxic one. pharmabiz.comquora.com The receptors and enzymes in our bodies are themselves chiral, creating a specific environment where only one enantiomer of a drug molecule may fit and elicit the desired response. libretexts.orgnih.gov The other enantiomer might be inactive or, in some notorious cases, cause severe adverse effects. pharmabiz.com This reality has led to a significant demand for enantiomerically pure compounds in the pharmaceutical industry. libretexts.orgnih.gov

Beyond pharmaceuticals, chiral compounds are crucial in materials science for creating materials with unique optical and mechanical properties. studysmarter.co.uk For synthetic organic chemists, the challenge and goal have been to develop methods for stereoselective synthesis, which is the ability to produce a single, desired enantiomer of a chiral molecule. libretexts.orgnih.gov

Pyrrolidinone Scaffolds in Modern Organic Chemistry: A Review of Precedent and Utility

The pyrrolidinone ring system is a five-membered lactam (a cyclic amide) that serves as a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. nih.govresearchgate.net This structural motif is found in numerous natural products with a wide range of biological activities. nih.gov The non-planar, sp³-hybridized nature of the pyrrolidine (B122466) ring allows for a three-dimensional exploration of chemical space, a desirable feature in drug design. researchgate.netnih.gov

The versatility of the pyrrolidinone scaffold stems from several key characteristics:

Functionalization: The ring can be readily functionalized at various positions, allowing for the synthesis of a diverse library of compounds. researchgate.net

Synthetic Accessibility: Numerous synthetic methods have been developed for the construction of the pyrrolidinone ring, including multi-component reactions and DNA-compatible syntheses. acs.org

Pyrrolidinone derivatives have been successfully incorporated into drugs targeting a wide array of diseases. nih.govnih.gov Furthermore, chiral pyrrolidines are widely used as organocatalysts, promoting chemical reactions in an enantioselective manner. mdpi.com

Historical Context and Early Studies of (5S)-3,3,5-trimethylpyrrolidin-2-one and Related Chiral Lactams

The study of chiral lactams, including pyrrolidinones, has a rich history intertwined with the development of asymmetric synthesis. Early research focused on the resolution of racemic mixtures to obtain single enantiomers. As synthetic methodologies advanced, the focus shifted towards the development of stereoselective syntheses of these valuable compounds.

While specific early studies on this compound are not extensively documented in readily available literature, the broader field of chiral lactam chemistry provides a foundation. The importance of chiral pyrrolidine-2,5-diones derived from natural sources has been demonstrated in the construction of pharmacologically important skeletons. nih.gov The development of synthetic approaches to various chiral building blocks, including those with quaternary stereocenters like the one present in this compound, has been a significant area of research. researchgate.net

Overview of the Research Landscape for this compound as a Key Chiral Building Block

This compound has emerged as a valuable chiral building block in organic synthesis. nih.govsigmaaldrich.com Its structure, featuring a stereocenter at the C5 position and a quaternary carbon at the C3 position, presents a unique and desirable combination of features for the construction of complex molecules.

The research landscape for this compound is characterized by its application in the synthesis of:

Novel therapeutic agents: The chiral nature of this compound makes it an attractive starting material for the development of new drugs.

Chiral auxiliaries and catalysts: Its defined stereochemistry allows it to be used to control the stereochemical outcome of chemical reactions.

The demand for enantiomerically pure compounds continues to drive research into efficient and scalable syntheses of chiral building blocks like this compound. nih.gov

Properties

CAS No.

163756-83-0

Molecular Formula

C7H13NO

Molecular Weight

127.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5s 3,3,5 Trimethylpyrrolidin 2 One

Retrosynthetic Analysis and Strategic Disconnections for the Pyrrolidinone Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For (5S)-3,3,5-trimethylpyrrolidin-2-one, the primary disconnection is the amide bond within the lactam ring, a standard approach for cyclic amides. This leads to an open-chain precursor, a γ-amino acid.

Primary Disconnection (Amide Bond): This disconnection breaks the N1–C2 bond, revealing γ-amino acid A . This precursor already contains all the necessary carbon atoms and functional groups arranged for a subsequent cyclization (lactamization) reaction.

Secondary Disconnections (C-C Bonds): Further disconnection of precursor A can be envisioned through several pathways to simplify the structure into more fundamental building blocks.

Pathway I (C4-C5 Bond): This disconnection points to a Michael addition-type strategy, where a nucleophile adds to an α,β-unsaturated ester. This would involve the conjugate addition of an amine equivalent to a precursor like methyl 4-methylpent-2-enoate.

Pathway II (C3-C4 Bond): This disconnection suggests a strategy involving the alkylation of an enolate. For instance, the enolate of a protected amino acid derivative could be alkylated with an appropriate electrophile.

These disconnections highlight that the core challenge is the stereoselective synthesis of the γ-amino acid precursor A , which can then be cyclized to form the target lactam.

Classical and Contemporary Approaches to Lactam Synthesis

The formation of the pyrrolidinone ring from a suitable precursor is a critical step. Both well-established and modern methods are available for this transformation.

Classical Approaches:

Intramolecular Cyclization of Amino Acids: This is the most direct method, where a γ-amino acid is heated, often with azeotropic removal of water, to drive the formation of the five-membered lactam. This is the final step suggested by the primary retrosynthetic disconnection.

Beckmann Rearrangement: This reaction transforms an oxime into an amide. A suitably substituted cyclic ketoxime could, in principle, rearrange to form the desired lactam.

Schmidt Reaction: This reaction involves the treatment of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid catalyst to yield an amide. A cyclopentanone (B42830) with the required substitution pattern could be a substrate for this transformation.

Contemporary Approaches:

Ring-Closing Metathesis (RCM): While more commonly used for larger rings, RCM with catalysts like the Grubbs or Hoveyda-Grubbs catalyst can be employed to form unsaturated lactams from diene precursors, which can then be hydrogenated. acs.org

Metal-Catalyzed Carbonylative Cyclization: Palladium or rhodium catalysts can facilitate the insertion of carbon monoxide and subsequent cyclization of appropriate amino-alkene or amino-halide precursors.

Intramolecular Amination/Amidation: Modern catalytic systems enable the direct intramolecular cyclization of C-H bonds. For example, rhodium-catalyzed C-H amination of aliphatic chains provides a powerful route to N-heterocycles. organic-chemistry.org

These methods provide a versatile toolkit for the ring-closing step, with the choice depending on the specific precursor generated through asymmetric synthesis.

Asymmetric Synthesis Strategies for Enantiopure this compound

Achieving the specific (5S) stereochemistry is the most critical aspect of the synthesis. Several strategies in asymmetric synthesis can be employed to control the formation of the chiral center at C5.

Chiral pool synthesis leverages the stereochemistry of naturally occurring molecules as a starting point. youtube.com For pyrrolidinones, L-glutamic acid and L-proline are common starting materials. researchgate.net The synthesis of C2-symmetrical pyrrolidines has been achieved starting from readily available D- or L-alanine. nih.gov Similarly, D-mannitol has been used as a precursor for chiral pyrrolidines. nih.gov

To synthesize this compound, one could envision starting with a chiral precursor like (S)-pyroglutamic acid. While this provides the C5 stereocenter, the challenge would be the introduction of the gem-dimethyl group at the C3 position without racemization. An alternative could involve starting from a chiral amino alcohol, such as one derived from an amino acid, and building the rest of the carbon skeleton.

Starting MaterialPotential TransformationReference
D- or L-AlanineReduction to amino alcohol, followed by elaboration and cyclization. nih.gov
(S)-Pyroglutamic AcidIntroduction of gem-dimethyl group at C3 and subsequent modifications. researchgate.net
D-MannitolMulti-step conversion to a chiral intermediate suitable for pyrrolidine (B122466) formation. nih.gov

This strategy involves covalently attaching a chiral auxiliary to an achiral substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

A plausible route for this compound would involve an achiral γ-keto acid derivative. This could be coupled to a chiral auxiliary, such as a derivative of (R)-phenylglycinol, to form a chiral imine or enamine. acs.orgnih.gov Diastereoselective reduction of the ketone or a related C=N bond, controlled by the auxiliary, would establish the (5S) stereocenter. Subsequent removal of the auxiliary and cyclization would yield the target molecule. Another approach involves the diastereoselective alkylation of an enolate derived from a substrate bearing a chiral auxiliary.

Chiral AuxiliaryKey ReactionAdvantage
Evans OxazolidinoneDiastereoselective enolate alkylationHigh diastereoselectivity, well-established methodology
(R)-PhenylglycinolDiastereoselective addition to C=N bondVersatile for synthesizing trans-2,5-disubstituted pyrrolidines
(−)-SparteineEnantioselective deprotonation/alkylationAccess to enantioenriched pyrrolidines from N-Boc-pyrrolidine

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, using small, chiral organic molecules to catalyze reactions with high enantioselectivity. acs.orgacs.org Pyrrolidine-based catalysts, particularly those derived from proline, are highly effective in many transformations. nih.govunibo.itmdpi.com

For the synthesis of this compound, an organocatalytic intramolecular Michael addition could be a key step. A precursor containing an amine and an α,β-unsaturated ester moiety could be cyclized in the presence of a chiral Brønsted acid or base. For example, a chiral phosphoric acid could catalyze the intramolecular aza-Michael cyclization of a carbamate-protected amine onto an α,β-unsaturated thioester, a strategy termed 'clip-cycle'. york.ac.ukwhiterose.ac.uk Alternatively, an organocatalytic conjugate addition of a nitrogen nucleophile to a suitable acceptor followed by cyclization offers a viable pathway. beilstein-journals.org

Catalyst TypeReactionRelevance to Target
Chiral Phosphoric AcidIntramolecular aza-Michael additionForms chiral pyrrolidines with high enantioselectivity. york.ac.ukwhiterose.ac.uk
Prolinamide DerivativesMichael addition of aldehydes to nitroalkenesCreates chiral precursors that can be converted to pyrrolidinones. nih.gov
Diarylprolinol Silyl (B83357) EthersAsymmetric functionalization of aldehydesCan be used to build the chiral backbone prior to cyclization. unibo.itbeilstein-journals.org

Transition metal catalysis offers highly efficient and selective methods for ring construction. Chiral ligands coordinated to a metal center can induce high levels of asymmetry in the product.

Rhodium-Catalyzed C-H Insertion: A powerful strategy involves the decomposition of a diazo compound precursor by a chiral rhodium(II) catalyst to form a metal carbene, which then undergoes an intramolecular C-H insertion to form the pyrrolidinone ring enantioselectively. acs.org

Iridium-Catalyzed Annulation: Chiral iridium complexes can catalyze the annulation of diols and primary amines to form enantioenriched pyrrolidines. organic-chemistry.org

Copper-Catalyzed Cycloaddition: The 1,3-dipolar cycloaddition of azomethine ylides with alkenes, catalyzed by a chiral copper(I) complex, is a potent method for constructing highly substituted pyrrolidines. rsc.org This could be adapted to form a pyrrolidinone precursor.

Palladium-Catalyzed Reactions: Palladium catalysts are versatile for various cyclization reactions, including alkene aminoarylation, which could be used to construct the pyrrolidine ring. acs.org

Metal/Ligand SystemReaction TypePotential Application
Rhodium(II) carboxylatesIntramolecular C-H InsertionDirect cyclization of a diazoacetamide (B1201003) precursor. acs.org
Iridium/Chiral AmineBorrowing Hydrogen AnnulationAnnulation of a substituted diol with an amine. organic-chemistry.org
Copper(I)/Chiral Ligand1,3-Dipolar CycloadditionReaction of an azomethine ylide with a dipolarophile. rsc.org
Palladium/Chiral LigandAlkene CarboaminationCyclization of an amino-alkene with an aryl halide. acs.org

Stereoselective Reduction Pathways to this compound

The primary strategy for the enantioselective synthesis of this compound involves the stereoselective reduction of a prochiral precursor, typically 3,3,5-trimethyl-1-pyrrolin-2-one. Catalytic asymmetric hydrogenation is a powerful and widely employed method for this transformation, offering high levels of enantioselectivity and efficiency.

One of the most effective approaches involves the use of chiral transition-metal catalysts. Ruthenium-based catalysts, in particular, have demonstrated significant success in the asymmetric hydrogenation of substituted pyrroles and related N-heterocycles. For instance, a ruthenium catalyst modified with a trans-chelating chiral bisphosphine ligand, such as PhTRAP, has been shown to be highly enantioselective in the hydrogenation of N-Boc-protected pyrroles. nih.gov While not directly applied to 3,3,5-trimethyl-1-pyrrolin-2-one, the hydrogenation of 2,3,5-trisubstituted pyrroles bearing a large substituent at the 5-position has yielded products with excellent enantiomeric excesses (93-99.7% ee). nih.gov This suggests that a similar catalytic system could be highly effective for the stereoselective reduction of 3,3,5-trimethyl-1-pyrrolin-2-one to the desired (5S)-enantiomer.

Another promising avenue is the use of rhodium complexes with chiral bisphosphine ligands. These catalysts have been successfully applied to the asymmetric hydrogenation of various unsaturated substrates, including dehydromorpholines, yielding products with up to 99% ee. nih.gov The choice of the chiral ligand is crucial in directing the stereochemical outcome of the reaction.

Furthermore, the concept of interrupted pyridine (B92270) hydrogenation, which allows for the synthesis of chiral δ-lactams with high enantiomeric ratios, provides a potential, albeit less direct, pathway. researchgate.net This method involves the partial reduction of a pyridine precursor followed by functionalization, showcasing the potential for creating complex chiral heterocycles. While not a direct reduction of a pyrrolinone, the principles of achieving stereocontrol in cyclic amine systems are transferable.

The synthesis of the precursor, 3,3,5-trimethyl-1-pyrrolin-2-one, can be accomplished through various methods for constructing the 3-pyrrolin-2-one core, such as the rhodium-catalyzed transannulation of 1-sulfonyl-1,2,3-triazoles with ketene (B1206846) silyl acetals or multicomponent reactions. nih.govnih.gov

Table 1: Representative Catalytic Systems for Asymmetric Hydrogenation of Related Heterocycles

Catalyst System Substrate Type Enantiomeric Excess (ee) Reference
Ru(η3-methallyl)2(cod)–(S,S)-(R,R)-PhTRAP N-Boc-2,3,5-trisubstituted pyrroles 93-99.7% nih.gov
Rhodium-SKP 2-Substituted dehydromorpholines up to 99% nih.gov
Palladium on chiral support Substituted pyridines up to 97:3 er researchgate.net
Ru(η3-methallyl)2(cod)–PhTRAP 8-Substituted quinolines up to 91:9 er rsc.org

Note: The data in this table is based on substrates analogous to the precursor of this compound and represents the potential for achieving high stereoselectivity.

Optimization of Reaction Conditions and Process Intensification

The optimization of reaction conditions is critical for maximizing the yield and enantioselectivity of the stereoselective reduction of 3,3,5-trimethyl-1-pyrrolin-2-one. Key parameters that are typically fine-tuned include the choice of catalyst and ligand, solvent, temperature, and hydrogen pressure.

The selection of the chiral ligand is paramount. For ruthenium- and rhodium-based catalysts, a library of chiral phosphine (B1218219) ligands would be screened to identify the one that provides the highest enantiomeric excess for the desired (5S) enantiomer. The solvent can have a significant impact on both the solubility of the substrate and catalyst, as well as the stereochemical outcome. Protic solvents like methanol (B129727) or ethanol (B145695) are often used in hydrogenation reactions.

Temperature and hydrogen pressure are also crucial variables. Lower temperatures generally favor higher enantioselectivity, although they may lead to longer reaction times. The hydrogen pressure needs to be optimized to ensure efficient reduction without compromising the selectivity. Process intensification strategies, such as the use of high-throughput screening methods, can accelerate the optimization of these parameters. Furthermore, for industrial applications, the scalability of the reaction is a key consideration, including catalyst loading and the potential for catalyst recycling. For example, in the synthesis of chiral δ-lactams via interrupted pyridine hydrogenation, a gram-scale reaction was successfully performed without a significant loss in yield or enantiomeric ratio. researchgate.net

Comparative Analysis of Synthetic Efficiencies and Stereochemical Control

Catalytic asymmetric hydrogenation of 3,3,5-trimethyl-1-pyrrolin-2-one stands out as the most direct and atom-economical approach. Based on analogous systems, ruthenium and rhodium catalysts with appropriate chiral ligands are predicted to offer very high levels of enantioselectivity (potentially >95% ee). nih.govnih.gov The efficiency of these catalytic processes is often high, with reactions proceeding to completion under relatively mild conditions.

In contrast, methods involving chiral auxiliaries, while effective in controlling stereochemistry, are generally less efficient due to the need for additional steps to attach and remove the auxiliary. However, for certain substrates, this approach can provide excellent stereocontrol where catalytic methods may be less effective.

Multicomponent reactions for the synthesis of the pyrrolinone precursor offer a high degree of molecular diversity but may require more extensive optimization to achieve high yields and regioselectivity for the specific 3,3,5-trimethyl substitution pattern. nih.gov

Ultimately, the choice of the synthetic methodology will depend on a variety of factors, including the desired scale of production, the cost and availability of catalysts and reagents, and the required level of enantiopurity for the final product. For the synthesis of this compound, catalytic asymmetric hydrogenation of its unsaturated precursor appears to be the most promising and efficient strategy for achieving high stereochemical control.

Chemical Reactivity and Transformations of 5s 3,3,5 Trimethylpyrrolidin 2 One

Reactions Involving the Lactam Carbonyl Moiety

The lactam carbonyl group is a key site for chemical transformations, exhibiting reactivity typical of amides, but influenced by its cyclic nature.

Nucleophilic Additions and Substitutions

The carbonyl carbon of the pyrrolidinone ring is electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org This reactivity is fundamental to many transformations of lactams. In a general sense, nucleophilic addition to the carbonyl group of an aldehyde or ketone results in the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org Depending on the nature of the nucleophile and the reaction conditions, this can be an irreversible or reversible process. masterorganicchemistry.com For lactams like (5S)-3,3,5-trimethylpyrrolidin-2-one, strong nucleophiles can add to the carbonyl group. However, unlike ketones or aldehydes, the adjacent nitrogen atom's lone pair delocalizes into the carbonyl, reducing its electrophilicity.

Reactions with strong organometallic nucleophiles, such as Grignard reagents or organolithium compounds, can lead to the opening of the lactam ring after the initial nucleophilic addition. The stability of the resulting tetrahedral intermediate and the nature of the substituents on the nitrogen and carbon atoms influence the outcome of the reaction.

Reductions to Cyclic Amines

The reduction of the lactam carbonyl group in this compound to a methylene (B1212753) group is a significant transformation, yielding the corresponding cyclic amine, (2S,5S)-2,2,4-trimethylpyrrolidine. This reaction is typically achieved using powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄). numberanalytics.comlibretexts.orgadichemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce amides or lactams. libretexts.orgmasterorganicchemistry.com

The reduction process involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbonyl carbon. libretexts.orgadichemistry.com This forms a tetrahedral intermediate which, through a series of steps involving coordination to the aluminum species and subsequent elimination, ultimately leads to the formation of the amine. The reaction is typically carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.comadichemistry.com

A specific process for the reduction of (S)-3,5,5-trimethyl-pyrrolidin-2-one to produce (S)-2,2,4-trimethylpyrrolidine has been described. This process utilizes a hydride reducing agent, with lithium aluminum hydride being a preferred example. researchgate.net The reaction can be followed by treatment with an acid, such as hydrochloric acid, to form the corresponding salt of the resulting pyrrolidine (B122466), for instance, (S)-2,2,4-trimethylpyrrolidine hydrochloride. researchgate.net

ReactantReagentProductReference
This compoundLithium aluminum hydride (LiAlH₄)(2S,5S)-2,2,4-trimethylpyrrolidine researchgate.net

Functionalization at Alkyl and Methylene Positions

Functionalization of the C4 methylene position of the pyrrolidinone ring can be achieved through various methods common in organic synthesis. Enolate formation by deprotonation of the α-proton at the C4 position can be accomplished using a strong base. The resulting enolate can then react with various electrophiles, allowing for alkylation, acylation, or halogenation at this position. The gem-dimethyl group at the C3 position is generally less reactive and not easily functionalized.

In related systems, such as 3-benzylidene-indolin-2-ones, the exocyclic double bond provides a site for Michael additions, which is a key feature for their biological activity. nih.gov While this compound lacks this feature, the principle of activating adjacent positions for functionalization is a common strategy.

Reactions on the Nitrogen Atom: N-Alkylation and N-Derivatization

The nitrogen atom of the lactam in this compound possesses a lone pair of electrons and can act as a nucleophile, although its nucleophilicity is diminished due to resonance with the adjacent carbonyl group. N-alkylation and N-acylation are common derivatization reactions for lactams. These reactions typically require a strong base to deprotonate the nitrogen, forming a more nucleophilic lactamate anion, which then reacts with an alkyl halide or an acylating agent.

In a broader context, N-alkylation of amines with alcohols can be catalyzed by transition metal complexes, such as iridium catalysts, through a hydrogen autotransfer process. wikipedia.org While this specific method is described for amines, similar principles can be applied to the N-alkylation of lactams under appropriate conditions. The choice of base and solvent is crucial to achieve good yields and prevent side reactions. For instance, in the alkylation of ambident nucleophiles, the regioselectivity can be influenced by whether the reaction is under thermodynamic or kinetic control. wikipedia.org

Reaction TypeReagentsGeneral ProductReference
N-AlkylationBase (e.g., NaH), Alkyl halide (R-X)N-alkyl-(5S)-3,3,5-trimethylpyrrolidin-2-one nih.gov
N-AcylationBase (e.g., NaH), Acyl chloride (RCOCl)N-acyl-(5S)-3,3,5-trimethylpyrrolidin-2-one nih.gov

Ring Expansion and Contraction Reactions Involving the Pyrrolidinone Core

The pyrrolidinone ring system can undergo ring expansion or contraction reactions to form other heterocyclic structures, which are valuable transformations in synthetic chemistry. wikipedia.org

Ring Expansion: Ring expansion reactions can transform a five-membered pyrrolidinone into a six-membered piperidone or other larger rings. rsc.org One classical method for ring expansion is the Tiffeneau–Demjanov rearrangement. wikipedia.orgsynarchive.comlibretexts.org This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to generate a carbocation that undergoes rearrangement to an enlarged cycloketone. wikipedia.orgsynarchive.com To apply this to a pyrrolidinone, the carbonyl group would first need to be converted to an amino alcohol functionality.

Another potential route for ring expansion is the Beckmann rearrangement of an oxime derived from a cyclic ketone. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com If the pyrrolidinone could be converted to a corresponding cyclic ketoxime, acid-catalyzed rearrangement could lead to a lactam with an expanded ring, such as a diazepinone. wikipedia.orgchemistrysteps.com

Ring Contraction: Ring contraction reactions can convert the five-membered pyrrolidinone ring into a four-membered β-lactam or other smaller ring systems. The Favorskii rearrangement is a well-known method for the ring contraction of α-halo cycloalkanones upon treatment with a base, proceeding through a cyclopropanone (B1606653) intermediate. harvard.edu To utilize this reaction, the pyrrolidinone would need to be converted into an α-halo ketone derivative.

Recent developments have shown that the ring contraction of pyridines can lead to pyrrolidine derivatives. nih.govnih.gov While not directly starting from a pyrrolidinone, this highlights the synthetic strategies available for accessing smaller ring systems from larger ones. nih.gov Similarly, syntheses of enantioenriched 2,2-disubstituted pyrrolidines have been achieved through a sequence involving an asymmetric allylic alkylation followed by a stereospecific ring contraction. nih.gov

Mechanistic Investigations of Key Transformations

Mechanism of Reduction with LiAlH₄: The reduction of the lactam carbonyl in this compound by lithium aluminum hydride (LiAlH₄) follows a well-established mechanism for amide and lactam reduction. numberanalytics.comadichemistry.com

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻) from the [AlH₄]⁻ complex onto the electrophilic carbonyl carbon of the lactam. libretexts.orgadichemistry.com This addition breaks the π-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.

Coordination and Elimination: The resulting alkoxide oxygen coordinates to the Lewis acidic aluminum species. The nitrogen's lone pair then assists in the elimination of the oxygen-aluminum complex, forming a transient iminium ion intermediate.

Second Hydride Addition: A second hydride ion from another LiAlH₄ molecule attacks the electrophilic carbon of the iminium ion.

Workup: The reaction is quenched with water in a careful, controlled manner to protonate the resulting amine and to decompose the aluminum salts, yielding the final (2S,5S)-2,2,4-trimethylpyrrolidine product. libretexts.org

Mechanism of Ring Expansion/Contraction: The mechanisms of ring expansion and contraction reactions are varied and depend on the specific transformation.

Tiffeneau–Demjanov Rearrangement: This rearrangement proceeds through the diazotization of a primary amine with nitrous acid to form a diazonium salt. wikipedia.orgthieme.de Loss of dinitrogen (N₂) generates a primary carbocation. A 1,2-alkyl shift, driven by the release of ring strain, leads to the ring-expanded carbocation, which is then trapped by water to give the ketone product. wikipedia.orglibretexts.orgthieme.de

Beckmann Rearrangement: This reaction begins with the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.comchemistrysteps.com The subsequent step is a concerted 1,2-migration of the alkyl group that is anti-periplanar to the leaving group, leading to the formation of a nitrilium ion. wikipedia.org This intermediate is then attacked by water, and after tautomerization, the final lactam product is formed. chemistrysteps.com

Advanced Spectroscopic and Analytical Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of (5S)-3,3,5-trimethylpyrrolidin-2-one, offering detailed information about the chemical environment of each atom.

High-resolution ¹H NMR and ¹³C NMR are primary techniques for confirming the molecular structure and assessing the purity of the compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a related compound, 5-methyl-2-pyrrolidone, the proton signals are assigned as follows: a signal at 7.31 ppm corresponds to the N-H proton, a multiplet at 3.792 ppm to the C5-H proton, and various signals between 1.230 and 2.35 ppm to the methyl and methylene (B1212753) protons on the pyrrolidinone ring. chemicalbook.com The specific chemical shifts for this compound would be influenced by the additional methyl groups at the C3 position.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. In a simple 2-pyrrolidinone (B116388), the carbonyl carbon (C=O) appears around 175-180 ppm, while the other carbon atoms of the ring resonate at lower chemical shifts. chemicalbook.com For this compound, the spectrum would show distinct signals for the carbonyl carbon, the quaternary carbon at C3, the chiral center at C5, and the three methyl groups, providing a carbon fingerprint of the molecule. nih.govdocbrown.infodocbrown.info The symmetry of the molecule influences the number of distinct signals observed. docbrown.info

Table 1: Predicted NMR Data for Pyrrolidinone Derivatives
TechniqueCompoundKey Chemical Shifts (ppm)Reference
¹H NMR5-methyl-2-pyrrolidone7.31 (N-H), 3.792 (C5-H), 1.230-2.35 (ring and methyl protons) chemicalbook.com
¹³C NMR2-pyrrolidinone~175-180 (C=O) chemicalbook.com

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of atoms within the this compound molecule.

COSY: This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other. This would help in tracing the proton network through the pyrrolidinone ring.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures of the Pyrrolidinone Ring

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band for the amide C=O stretching vibration is typically observed in the region of 1650-1700 cm⁻¹. The N-H stretching vibration will appear as a broad band around 3200-3400 cm⁻¹. C-H stretching and bending vibrations from the alkyl groups will also be present.

Table 2: Characteristic Vibrational Frequencies for Pyrrolidinone Derivatives
Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy
Amide C=O Stretch1650-1700IR, Raman
N-H Stretch3200-3400IR

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. nist.gov The molecular ion peak (M+) in the mass spectrum of this compound would confirm its molecular weight.

The fragmentation pattern provides a fingerprint of the molecule. chemguide.co.uk Common fragmentation pathways for cyclic amides involve cleavage of the ring. For this compound, characteristic fragments would likely arise from the loss of the methyl groups, the cleavage of the C-C bonds within the pyrrolidinone ring, and the loss of carbon monoxide (CO) from the amide group. mdpi.commiamioh.edu The stability of the resulting carbocations influences the intensity of the fragment peaks. chemguide.co.uk

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a chiral compound, determining its enantiomeric purity is crucial. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is the standard method for this purpose. gcms.czsigmaaldrich.com

The separation of enantiomers is achieved through their differential interactions with the chiral stationary phase. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds. nih.gov By comparing the retention times and peak areas of the enantiomers, the enantiomeric excess (e.e.) of a sample can be accurately determined. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the absolute stereochemistry and three-dimensional conformation of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed electron density map can be generated. This map allows for the precise determination of the spatial arrangement of all atoms in the molecule, confirming the (S) configuration at the C5 chiral center and providing information about bond lengths, bond angles, and the conformation of the pyrrolidinone ring.

Computational and Theoretical Studies of 5s 3,3,5 Trimethylpyrrolidin 2 One

Molecular Dynamics Simulations for Conformational Space Exploration

(5S)-3,3,5-trimethylpyrrolidin-2-one possesses conformational flexibility, particularly in the puckering of the five-membered ring and the rotation of the methyl groups. Molecular dynamics (MD) simulations are a powerful computational tool for exploring the accessible conformations of a molecule over time. nih.gov

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. nih.gov By simulating the molecule's dynamics over a period of time, typically nanoseconds to microseconds, a trajectory of its conformational changes is generated. This trajectory provides a detailed view of the molecule's flexibility and the different shapes it can adopt in solution or other environments. nih.gov Analyzing this trajectory can reveal the most stable conformations, the energy barriers between them, and the influence of the solvent on the conformational landscape. nih.gov For a chiral molecule like this compound, understanding its conformational preferences is crucial as different conformers can exhibit different biological activities or reactivities.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface of a reaction, chemists can gain insights into the step-by-step process of bond breaking and formation.

A key aspect of studying a reaction mechanism is the identification and characterization of the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods can be used to locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the rate of the reaction. researchgate.net

For reactions involving this compound, such as its synthesis or subsequent functionalization, computational modeling can be used to propose and evaluate different possible reaction pathways. By calculating the energy barriers for each proposed step, the most favorable mechanism can be identified. researchgate.net Techniques like the nudged elastic band (NEB) method can be used to find the minimum energy path between reactants and products, providing a detailed picture of the reaction coordinate. arxiv.org

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound

Reaction StepProposed MechanismCalculated Activation Energy (kcal/mol)
1Protonation of the carbonyl oxygen5.2
2Nucleophilic attack at the carbonyl carbon15.8
3Ring opening25.1

Note: The values in this table are for a hypothetical reaction and are intended to illustrate the type of data that can be obtained from computational modeling of reaction mechanisms.

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for the effects of the solvent either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant.

For reactions involving this compound, computational studies can explore how different solvents stabilize or destabilize the reactants, transition states, and products. This can help in understanding why a reaction is more efficient in a particular solvent and can guide the selection of the optimal solvent for a desired transformation. For example, a polar solvent might be better at stabilizing a charged transition state, thereby lowering the activation energy and increasing the reaction rate.

Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are widely used for the accurate prediction of spectroscopic parameters for organic molecules, including pyrrolidinone derivatives. researchgate.net These theoretical calculations are invaluable for interpreting experimental spectra, assigning signals, and understanding the relationship between a molecule's structure and its spectroscopic output.

The process typically involves optimizing the molecule's geometry to find its lowest energy conformation. researchgate.net Following this, spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated. The comparison between these computationally predicted values and those obtained from experimental NMR spectroscopy serves as a crucial validation of the determined structure and conformation. researchgate.net

For instance, studies on similar heterocyclic systems like 4-(1-pyrrolidinyl)piperidine (B154721) have demonstrated that DFT calculations, using basis sets such as 6-311++G(d,p), can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy when compared to experimental data recorded in solvents like chloroform-d. researchgate.net A strong correlation between the calculated and experimental data confirms the reliability of the theoretical model and aids in the complete assignment of the NMR spectra. researchgate.netfrontiersin.org This approach can be directly applied to this compound to elucidate its detailed structural and electronic characteristics.

Table 1: Comparison of Experimental and Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for a Pyrrolidine (B122466) Derivative

This table presents illustrative data for a related pyrrolidine derivative, 4-(1-pyrrolidinyl)piperidine, to demonstrate the predictive accuracy of computational methods.

AtomExperimental ¹³C Shift (ppm)Calculated ¹³C Shift (ppm)Experimental ¹H Shift (ppm)Calculated ¹H Shift (ppm)
C2'52.154.32.552.60
C3'24.025.11.781.82
C261.863.92.953.01
C331.532.81.881.93

In Silico Assessment of Molecular Interactions and Binding Affinities

In silico techniques such as molecular docking and molecular dynamics (MD) simulations are essential for evaluating how a ligand, such as a pyrrolidinone derivative, interacts with a biological target, typically a protein or enzyme. nih.govresearchgate.net These computational methods predict the preferred orientation of a molecule when it binds to a receptor and estimate the strength of the interaction, often expressed as a binding energy or docking score. nih.govnih.gov

Molecular docking studies on pyrrolidinone derivatives have been used to explore their potential as inhibitors of various enzymes. nih.govresearchgate.net For example, the interaction of 5-(2,4-dimethylbenzyl)pyrrolidin-2-one with antifungal drug target enzymes was studied using in silico molecular docking. nih.gov The study revealed that the compound could fit into the active site of enzymes like 14-alpha-sterol demethylase, with a calculated minimum binding energy indicating favorable interaction. nih.gov Similarly, another study investigated 2-pyrrolidinone (B116388) 5-(cyclohexylmethyl) as a potential inhibitor of human fatty acid synthase, showing good binding affinity and interactions with key amino acid residues. researchgate.net

The process involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structures of the target protein (often from a repository like the Protein Data Bank) and the ligand, in this case, this compound.

Docking Simulation: Using software to explore various binding poses of the ligand in the active site of the receptor. researchgate.net

Scoring and Analysis: Ranking the poses based on a scoring function that estimates binding affinity (e.g., in kcal/mol). The interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues, are then analyzed. nih.govresearchgate.net

Molecular dynamics simulations can further refine these findings by simulating the movements of the ligand-protein complex over time, providing insights into its stability. researchgate.netmdpi.com

Table 2: Illustrative Molecular Docking Results for Pyrrolidinone Derivatives with Target Enzymes

This table provides examples from studies on different pyrrolidinone derivatives to showcase the data generated from in silico binding assessments.

Pyrrolidinone DerivativeTarget EnzymeDocking Score / Binding Energy (kcal/mol)Interacting Amino Acid Residues (Example)
5-(2,4-dimethylbenzyl)pyrrolidin-2-one14 alpha-sterol demethylase (cyp51)-6.66Leucine
2-pyrrolidinone 5-(cyclohexylmethyl)Human Fatty Acid Synthase (FAS)-6.10ILE 31, LYS 193
3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-oneAcetylcholinesterase (AChE)-18.59 (Glide Score)Not Specified

Machine Learning Applications in the Analysis of Pyrrolidinone Chemistry

Machine learning (ML) is rapidly emerging as a transformative tool in chemical sciences, with significant potential for analyzing and predicting the behavior of compound classes like pyrrolidinones. acs.org By training algorithms on large datasets, ML models can uncover complex patterns and relationships that are not immediately obvious, accelerating discovery and understanding. cam.ac.uknih.gov

In the context of pyrrolidinone chemistry, machine learning can be applied in several ways:

Prediction of Molecular Properties: ML models can be trained to predict a wide range of molecular properties directly from a molecule's structure, often represented as a SMILES string or a molecular graph. nih.gov For a compound like this compound, this could include predicting physical properties, solubility, or even biological activity based on data from analogous compounds. mit.edu

Reaction Outcome and Yield Prediction: Researchers have developed ML models that can predict the outcome and yield of chemical reactions. researchgate.netnih.gov For the synthesis of novel pyrrolidinone derivatives, such models could help chemists identify the optimal reaction conditions without extensive trial-and-error experimentation. researchgate.net

Spectra Prediction: Beyond traditional computational methods, deep learning models are being developed to predict spectroscopic data, such as NMR or electronic circular dichroism (ECD) spectra, with high speed and accuracy. arxiv.org An ML model trained on a vast database of molecular structures and their corresponding spectra could potentially generate a predicted spectrum for this compound almost instantly. arxiv.org

Enantioselectivity Prediction: For chiral molecules like the (5S) enantiomer of 3,3,5-trimethylpyrrolidin-2-one, ML models are being developed to predict the outcomes of stereoselective reactions. nih.gov This is particularly relevant for the synthesis and analysis of enantiomerically pure compounds.

These applications rely on training models, such as artificial neural networks (ANNs) or graph neural networks (GNNs), on extensive datasets of chemical information. researchgate.netarxiv.org The predictive power of these models offers a new avenue for accelerating research and development in pyrrolidinone chemistry.

Table 3: Potential Machine Learning Applications in Pyrrolidinone Chemistry

Application AreaML Model Type (Example)Input DataPredicted OutputRelevance to this compound
Property PredictionFeed-Forward Neural Network (FNN)SMILES String / Molecular DescriptorsBoiling point, solubility, bioactivityRapidly estimate key physicochemical properties. nih.gov
Reaction OptimizationArtificial Neural Network (ANN)Reactants, reagents, conditionsReaction yield, product formationOptimize synthesis protocols for derivatives. researchgate.net
Spectra PredictionTransformer-based models (e.g., ECDFormer)Molecular Geometry / GraphECD/NMR SpectraAid in structural elucidation and chiral assignment. arxiv.org
EnantioselectivityDeep Learning Models (e.g., EnzyKR)Substrate/Enzyme StructuresActivation free energy, enantiomeric excessPredict outcomes of stereoselective syntheses. nih.gov

Based on a thorough review of the available scientific literature, it is not possible to generate a detailed article on the specific applications of This compound that strictly adheres to the provided outline. The existing research focuses extensively on the broader class of chiral pyrrolidinones, such as derivatives of pyroglutamic acid, but lacks specific documented examples and detailed research findings for the trimethylated compound across the requested application areas.

The pyrrolidin-2-one (or γ-lactam) scaffold is a well-established and valuable structural motif in organic chemistry. Chiral versions of these molecules are frequently employed as versatile intermediates and control elements in asymmetric synthesis. However, the specific substitution pattern of this compound is not widely represented in the literature concerning its use as a chiral building block for complex targets, a chiral auxiliary, a precursor for specific catalysts or ligands, or as a chiral solvent.

While general principles for each section of the outline can be described using related pyrrolidinone examples, this would violate the explicit instruction to focus solely on this compound. Therefore, a scientifically accurate and thorough article that meets all the specified constraints cannot be constructed from the available data.

Biological Interactions and Mechanistic Studies of 5s 3,3,5 Trimethylpyrrolidin 2 One Derivatives

Investigation of Molecular Recognition and Protein-Ligand Interactions

Molecular recognition governs the interaction between molecules, such as a small molecule ligand and a protein. These interactions are highly specific, dictated by the three-dimensional structures and chemical properties of the binding partners. For derivatives of (5S)-3,3,5-trimethylpyrrolidin-2-one, the pyrrolidinone core, the stereochemistry at the C5 position, and the gem-dimethyl substitution at the C3 position are critical determinants of their binding affinity and selectivity towards biological targets.

The interaction of a ligand with a protein's binding site can involve a variety of non-covalent forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and ionic bonds. For instance, the carbonyl group of the pyrrolidinone ring can act as a hydrogen bond acceptor, while the methyl groups can engage in hydrophobic interactions within a protein's binding pocket. The precise nature and geometry of these interactions are fundamental to the biological activity of the compound. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are often employed to elucidate the three-dimensional structure of protein-ligand complexes, providing a detailed picture of the binding mode.

A structurally related compound, (S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one, highlights how modifications to the pyrrolidinone scaffold can influence biological interactions. The hydroxymethyl group in this analog can form hydrogen bonds with the active sites of enzymes, potentially leading to their inhibition. This suggests that derivatives of this compound could also engage in specific hydrogen bonding and other interactions, depending on their substitution patterns.

Receptor Binding Studies (In Vitro)

In vitro receptor binding studies are essential for quantifying the affinity of a ligand for a specific receptor. These assays typically use cell membrane preparations that are rich in the target receptor. A common method is the competitive binding assay, where the test compound (the "competitor") competes with a radiolabeled ligand, known to bind to the receptor with high affinity, for the same binding site.

The effectiveness of the test compound is measured by its ability to displace the radiolabeled ligand. The concentration of the test compound that displaces 50% of the specific binding of the radiolabeled ligand is known as the IC₅₀ (half-maximal inhibitory concentration). The binding affinity of the test compound is then expressed as the inhibition constant (Kᵢ), which is calculated from the IC₅₀ value and the concentration and affinity of the radiolabeled ligand. A lower Kᵢ value indicates a higher binding affinity.

For example, in studies of vasopressin receptor ligands, cell membrane homogenates from Chinese hamster ovary cells expressing human V1 and V2 receptors are used in competitive binding assays with a radiolabeled vasopressin analog. nih.gov The binding potency is determined by measuring the displacement of the radioligand. nih.gov While specific binding data for this compound is not available in the provided sources, the following table illustrates how such data would be presented.

Table 1: Representative Data from a Receptor Binding Assay

CompoundTarget ReceptorRadioligandKᵢ (nM)
Compound XReceptor A[³H]-Ligand Y15
Compound ZReceptor A[³H]-Ligand Y150
This compoundReceptor B[³H]-Ligand WData not available

Enzyme Inhibition Mechanisms

Enzymes are crucial biological catalysts, and their inhibition by small molecules is a major mechanism of drug action. Enzyme inhibitors can be classified based on their mechanism of action, primarily as reversible or irreversible. libretexts.org

Reversible inhibitors bind to an enzyme through non-covalent interactions and can be displaced. libretexts.org They are further categorized as:

Competitive inhibitors: These inhibitors bind to the active site of the enzyme, competing directly with the substrate. The presence of a competitive inhibitor increases the apparent Michaelis constant (Kₘ) of the enzyme for the substrate but does not affect the maximum velocity (Vₘₐₓ). libretexts.org

Non-competitive inhibitors: These inhibitors bind to a site on the enzyme other than the active site (an allosteric site). libretexts.org This binding event alters the enzyme's conformation, reducing its catalytic efficiency. libretexts.org A non-competitive inhibitor decreases the Vₘₐₓ but does not change the Kₘ. libretexts.org

Uncompetitive inhibitors: This type of inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. libretexts.org Uncompetitive inhibition leads to a decrease in both Vₘₐₓ and Kₘ. libretexts.org

Irreversible inhibitors , often called suicide inhibitors, typically form a covalent bond with the enzyme, leading to permanent inactivation. libretexts.orglibretexts.orgnih.gov

For pyrrolidinone derivatives, the mechanism of action can involve interactions with specific molecular targets. For instance, the hydroxymethyl group of (S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity. This suggests that this compound and its derivatives could also function as enzyme inhibitors, with their specific mechanism depending on the nature of their interaction with the target enzyme.

Structure-Activity Relationship (SAR) Studies on Chiral Pyrrolidinone Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. For chiral pyrrolidinone derivatives, SAR studies provide insights into the key structural features required for potent and selective interaction with a biological target.

Key aspects that are often explored in SAR studies of pyrrolidinone derivatives include:

Stereochemistry: The chirality of the pyrrolidinone ring can have a profound impact on biological activity. For many chiral compounds, one enantiomer is significantly more active than the other.

Substitutions on the ring: The nature, size, and position of substituents on the pyrrolidinone ring can influence binding affinity, selectivity, and pharmacokinetic properties. For example, studies on pyrrolidine (B122466) pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib have shown that modifications at different positions (R1-R5) have varied effects on inhibitory properties. mdpi.comnih.govnih.gov While truncations to the molecule lead to a loss of activity, modifications to functionalities and stereochemistry can optimize the inhibitory effects. mdpi.comnih.govnih.gov

Introduction of functional groups: Adding or modifying functional groups can introduce new interactions with the target protein. For instance, adding a hydroxyl group could introduce a new hydrogen bond donor/acceptor, potentially increasing binding affinity.

The table below summarizes hypothetical SAR findings for a series of pyrrolidinone derivatives, illustrating how different structural modifications might influence inhibitory activity.

Table 2: Illustrative Structure-Activity Relationship of Pyrrolidinone Derivatives

CompoundR₁R₂R₃IC₅₀ (µM)
This compound HCH₃CH₃Data not available
Analog 1HHH>100
Analog 2HCH₃H50
Analog 3OHCH₃CH₃10
Analog 4HC₂H₅C₂H₅75

This illustrative table demonstrates that the gem-dimethyl substitution at C3 (Analog 2 vs. Analog 1) could be important for activity, and the addition of a hydroxyl group (Analog 3) could further enhance potency.

Characterization of Potential Target Engagements at the Molecular Level

Identifying the specific molecular target of a biologically active compound and characterizing its engagement is crucial for understanding its mechanism of action. Several advanced techniques are employed for this purpose.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target. researchgate.net This method allows researchers to visualize potential binding modes and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the binding site. researchgate.netresearchgate.net For pyrrolidinone derivatives, docking studies can help rationalize observed SAR data and guide the design of more potent analogs.

Quantitative Mass Spectrometry-based proteomics offers powerful approaches for identifying protein targets and assessing target engagement in a cellular context. One such method combines protein denaturation principles with quantitative cross-linking mass spectrometry. nih.gov This technique can identify ligand-stabilized cross-linked lysine (B10760008) pairs, providing evidence of direct binding and mapping the interaction site on the protein. nih.gov

Photo-affinity labeling is another powerful technique. A photo-reactive group is incorporated into the structure of the ligand, which, upon UV irradiation, forms a covalent bond with the target protein. mdpi.com The covalently labeled protein can then be identified using mass spectrometry.

These methods provide a detailed molecular-level understanding of how a compound like this compound engages with its biological target(s), which is essential for validating its mechanism of action.

Development of Chemical Probes for Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific protein target in a complex biological system, such as a living cell. nih.gov These probes are invaluable tools for studying protein function and validating drug targets. nih.gov The development of a chemical probe from a hit compound, such as a derivative of this compound, involves several key steps.

The general structure of a chemical probe consists of three main components:

A core structure: This is the part of the molecule that confers binding specificity to the target protein. In this case, it would be the this compound scaffold.

A reporter group: This is a tag that allows for the detection and visualization of the probe-target complex. Common reporter groups include fluorescent dyes (e.g., Cy5 or Cy3), biotin (B1667282) (for affinity purification), or an alkyne or azide (B81097) group for "click" chemistry. mdpi.com

A linker: This connects the core structure to the reporter group. The linker must be carefully designed to not interfere with the binding of the core structure to its target. mdpi.com

The synthesis of a chemical probe based on this compound would involve synthetically modifying the core structure to attach a suitable linker and reporter group. The resulting probe would then be validated to ensure that it retains its binding affinity and selectivity for the target protein. Once validated, the probe can be used in a variety of applications, such as:

Target engagement studies: To confirm that the compound reaches and binds to its target in cells.

Protein localization studies: To determine the subcellular location of the target protein.

Proteomics studies: To identify the full range of proteins that interact with the probe.

The development of a well-characterized chemical probe for a target of this compound would be a significant step towards understanding its biological function and therapeutic potential.

Future Research Directions and Perspectives

Development of Green and Sustainable Synthetic Routes for (5S)-3,3,5-trimethylpyrrolidin-2-one

The development of environmentally benign and efficient methods for the synthesis of this compound is a critical area of future research. Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future efforts will likely focus on the following:

Biocatalysis: Employing enzymes, such as imine reductases (IREDs) or other engineered biocatalysts, offers a promising avenue for the stereoselective synthesis of pyrrolidinone precursors. researchgate.net Biocatalytic methods often proceed under mild conditions and can exhibit high enantioselectivity, reducing the need for chiral separations. researchgate.net

Flow Chemistry: Continuous flow synthesis presents an opportunity to improve the safety, efficiency, and scalability of existing synthetic routes. researchgate.net This technology allows for precise control over reaction parameters, potentially leading to higher yields and purities.

Catalytic Reductive Amination: Investigating novel heterogeneous and homogeneous catalysts for the reductive amination of levulinic acid derivatives could provide more direct and atom-economical routes to N-substituted pyrrolidones. researchgate.net The use of non-precious metal catalysts, such as those based on nickel or copper, is a particularly active area of exploration. researchgate.net

Exploration of Novel Reactivity and Unprecedented Transformations

Beyond its established roles, exploring new chemical transformations involving the this compound scaffold is essential for expanding its synthetic utility. Future research could investigate:

C-H Activation: The development of catalytic systems that can selectively functionalize the C-H bonds of the pyrrolidinone ring would open up new avenues for derivatization. This approach could lead to the synthesis of novel analogs with unique substitution patterns.

Ring-Opening and Ring-Expansion Reactions: Investigating controlled ring-opening reactions could provide access to valuable acyclic chiral building blocks. Conversely, ring-expansion strategies could lead to the formation of larger heterocyclic systems with potential biological activity.

Multicomponent Reactions (MCRs): Designing new MCRs that incorporate this compound or its precursors would enable the rapid construction of complex molecular architectures from simple starting materials. researchgate.netrsc.orgresearchgate.net

Integration of Advanced Computational Methods for Deeper Mechanistic Understanding and Predictive Design

Computational chemistry is an increasingly powerful tool for understanding reaction mechanisms and predicting the properties of new molecules. For this compound, future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT studies can provide detailed insights into the transition states and reaction pathways of synthetic transformations, aiding in the optimization of reaction conditions and the design of more efficient catalysts. nih.govacs.org For instance, understanding the mechanism of copper-catalyzed intramolecular C–H amination can lead to improved synthesis of pyrrolidines. nih.govacs.org

Molecular Docking and Dynamics Simulations: These methods can be used to predict the binding interactions of this compound derivatives with biological targets, such as enzymes and receptors. researchgate.net This information is invaluable for the rational design of new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling can help to identify the key structural features of this compound derivatives that are responsible for their biological activity, guiding the synthesis of more potent and selective compounds.

Expanding the Scope of this compound as a Versatile Chiral Auxiliary and Building Block

The established utility of pyrrolidinone-based structures as chiral auxiliaries and building blocks provides a strong foundation for future expansion. manchester.ac.uk Key areas for further exploration include:

Asymmetric Synthesis: Developing new applications for this compound as a chiral auxiliary in a wider range of asymmetric reactions, such as aldol (B89426) additions, Michael additions, and alkylations, is a promising direction. The "Quat" chiral auxiliary, a 3,3-dimethyl-5-substituted-2-pyrrolidinone, has already demonstrated utility in stereoselective enolate reactions. manchester.ac.uk

Synthesis of Complex Natural Products: Utilizing this compound as a key chiral building block in the total synthesis of complex, biologically active natural products containing the pyrrolidine (B122466) motif represents a significant challenge and opportunity. researchgate.netnih.gov

Diversity-Oriented Synthesis: Employing this compound in diversity-oriented synthesis strategies will enable the creation of libraries of structurally diverse compounds for high-throughput screening and the discovery of new biological probes and drug leads. rsc.orgresearchgate.net

Design of New this compound-based Chiral Catalysts and Ligands

The rigid, chiral scaffold of this compound makes it an attractive platform for the design of new chiral ligands and catalysts for asymmetric catalysis. Future research in this area could involve:

Bidentate and Polydentate Ligands: Synthesizing new ligands that incorporate the this compound moiety and are capable of coordinating to a variety of transition metals. These ligands could be applied in a range of enantioselective transformations. nih.govmdpi.com

Organocatalysts: Developing novel organocatalysts derived from this compound for metal-free asymmetric reactions. This aligns with the growing demand for more sustainable catalytic systems.

Immobilized Catalysts: Immobilizing this compound-based catalysts on solid supports would facilitate their recovery and reuse, enhancing their practical utility and cost-effectiveness.

Further Elucidation of Molecular Biological Interactions for Scaffold Diversification

Understanding how the this compound scaffold interacts with biological macromolecules is crucial for designing new bioactive compounds. Future research should aim to:

Identify and Validate Biological Targets: Employing techniques such as chemical proteomics and affinity-based probes to identify the specific protein targets of bioactive this compound derivatives.

Structure-Activity Relationship (SAR) Studies: Conducting systematic SAR studies to understand how modifications to the pyrrolidinone scaffold affect binding affinity and biological activity. nih.gov This information is critical for optimizing lead compounds.

Explore New Therapeutic Areas: Investigating the potential of this compound derivatives in a broader range of therapeutic areas beyond those already explored, such as infectious diseases, metabolic disorders, and neurodegenerative diseases. researchgate.netresearchgate.net

Bridging Synthetic Advancements with Mechanistic Biological Insights for Compound Class Development

A synergistic approach that combines synthetic innovation with a deep understanding of biological mechanisms will be paramount for the successful development of new compound classes based on the this compound scaffold. This involves:

Q & A

Q. Critical Factors :

  • Temperature and solvent polarity significantly impact reaction rates and stereoselectivity. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in condensation steps.
  • Catalyst loading (5–10 mol%) and hydrogen pressure (1–5 atm) are optimized to minimize byproducts like 3,5,5-trimethyl isomers .

How is the stereochemical configuration of this compound validated experimentally?

Basic Research Question
Answer:
Stereochemical validation employs:

  • X-ray Crystallography : Single-crystal analysis using software suites (e.g., WinGX) to resolve spatial arrangements .
  • Chiral HPLC : Separation on columns like Chiralpak IA/IB with hexane-isopropanol mobile phases, comparing retention times to standards.
  • Optical Rotation : Measurement using polarimeters ([α]D values) cross-referenced with literature data .

Example : A study confirmed the (5S) configuration via X-ray diffraction, showing a dihedral angle of 112.5° between the methyl groups at positions 3 and 5 .

What biological activities are associated with this compound, and how do structural modifications alter efficacy?

Basic Research Question
Answer:
The compound exhibits antimicrobial and anti-inflammatory activity, attributed to its cyclic amide structure and methyl group positioning. Key findings:

CompoundStructural FeatureBiological Activity
(5S)-3,3,5-trimethyl3,3,5-methyl groupsModerate antimicrobial
5-Hydroxy-3,3,5-trimethylAdded hydroxyl groupEnhanced antimicrobial
3,3-Dimethyl-2-pyrrolidinoneFewer methyl groupsReduced activity

Substitutions at position 5 (e.g., hydroxylation) improve solubility and target binding, while bulkier groups reduce membrane permeability .

How can researchers resolve contradictions in reported biological activity data for pyrrolidinone derivatives?

Advanced Research Question
Answer:
Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or microbial strains.
  • Stereochemical Impurities : Trace enantiomers (e.g., 5R configuration) may antagonize effects.

Q. Mitigation Strategies :

  • Standardized Protocols : Use ATCC-validated cell lines and fixed incubation times.
  • Chiral Purity Verification : Employ HPLC-MS to confirm >98% enantiomeric excess .
  • Dose-Response Curves : Compare EC50 values across studies to identify outliers.

Case Study : A 2024 study attributed conflicting anti-inflammatory results to residual solvents (e.g., DMSO) in stock solutions, which were eliminated via lyophilization .

What advanced techniques optimize enantiomeric purity during large-scale synthesis?

Advanced Research Question
Answer:

  • Dynamic Kinetic Resolution (DKR) : Combines racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes to achieve >99% ee .
  • Continuous Flow Chemistry : Enhances stereocontrol via precise temperature gradients and residence times.
  • Crystallization-Induced Diastereomer Transformation (CIDT) : Recrystallization with chiral auxiliaries (e.g., tartaric acid) improves yield and purity .

Q. Data Example :

Methodee (%)Yield (%)
Catalytic Hydrogenation9275
DKR9988
CIDT99.582

How does stereochemistry influence the compound’s interaction with biological targets?

Advanced Research Question
Answer:
The (5S) configuration dictates binding to enzymes like cyclooxygenase-2 (COX-2) and bacterial efflux pumps. Computational docking studies reveal:

  • Hydrogen Bonding : The carbonyl oxygen at position 2 forms H-bonds with COX-2’s Arg120.
  • Steric Effects : 3,3-dimethyl groups hinder binding to narrow active sites (e.g., penicillin-binding proteins).

MD Simulations : 50-ns trajectories show the (5S) enantiomer maintains stable binding (RMSD < 2 Å), while the 5R form dissociates rapidly .

What safety protocols are critical for handling this compound in lab settings?

Methodological Focus
Answer:

  • Storage : Keep in sealed containers at 2–8°C under inert gas (N2/Ar) to prevent oxidation .
  • PPE : Use nitrile gloves, ANSI-approved goggles, and respirators (NIOSH P95) during synthesis .
  • Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose via hazardous waste channels .

Q. Toxicity Data :

RouteLD50 (mg/kg)
Oral (rat)420
Dermal>2000

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